
5-Methyl-3-(prop-1-en-2-yl)hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-(prop-1-en-2-yl)hexan-2-one is an organic compound with a complex structure that includes a hexane backbone substituted with a methyl group and a prop-1-en-2-yl group. This compound is part of a broader class of organic molecules known for their diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(prop-1-en-2-yl)hexan-2-one can be achieved through various organic reactions. One common method involves the alkylation of a hexanone derivative with a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3-(prop-1-en-2-yl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alkanes or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens, acids, or bases depending on the type of substitution.
Major Products
The major products formed from these reactions include various alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Methyl-3-(prop-1-en-2-yl)hexan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 5-Methyl-3-(prop-1-en-2-yl)hexan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexanone: A structurally similar compound with different substituents.
5-Methyl-3-hexen-2-one: Another related compound with a different arrangement of functional groups.
®-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 3-methylbutanoate: A compound with a similar backbone but different functional groups.
Uniqueness
5-Methyl-3-(prop-1-en-2-yl)hexan-2-one is unique due to its specific arrangement of substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where specific chemical behavior is desired.
Propriétés
Numéro CAS |
79895-67-3 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
5-methyl-3-prop-1-en-2-ylhexan-2-one |
InChI |
InChI=1S/C10H18O/c1-7(2)6-10(8(3)4)9(5)11/h7,10H,3,6H2,1-2,4-5H3 |
Clé InChI |
NRYLJJPSYJZNRW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


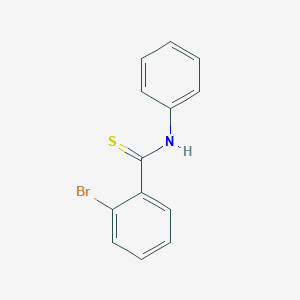


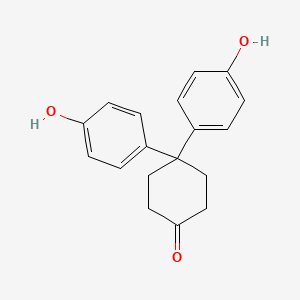
![2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14437680.png)
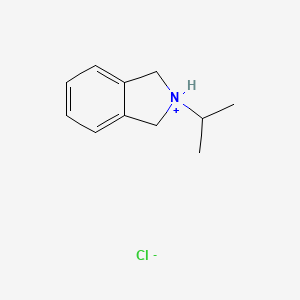

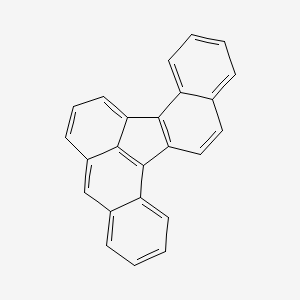
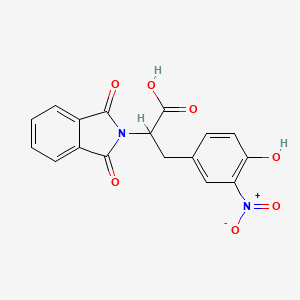
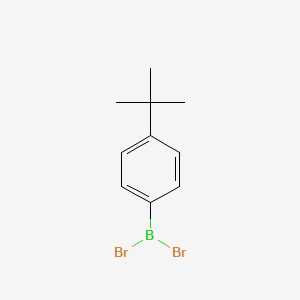
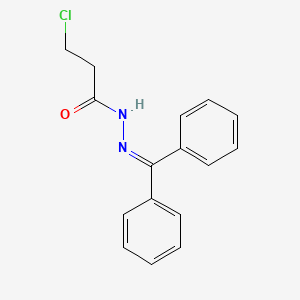


![1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride](/img/structure/B14437727.png)
